molecular formula C6H15ClOSi B180322 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- CAS No. 18171-24-9

1-Propanol, 3-[(chloromethyl)dimethylsilyl]-

Cat. No. B180322
CAS RN: 18171-24-9
M. Wt: 166.72 g/mol
InChI Key: DGFRHWIVWJKUIJ-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(chloromethyl)dimethylsilyl]- is a chemical compound with the molecular formula C6H15ClOSi and a molecular weight of 166.72 . It appears as a transparent liquid . This compound is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 3-[(chloromethyl)dimethylsilyl]propan-1-ol involves the use of toluene-4-sulfonic acid in methanol at 20 degrees Celsius for 24 hours . The yield of this reaction is reported to be 92% .


Molecular Structure Analysis

The molecular structure of 1-Propanol, 3-[(chloromethyl)dimethylsilyl]- consists of a propanol backbone with a chloromethyl dimethylsilyl group attached to the third carbon .

Scientific Research Applications

Asymmetric Synthesis

  • "1-Propanol, 3-[(chloromethyl)dimethylsilyl]-" has been utilized in the asymmetric synthesis of certain compounds. For example, it's used in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This process involves microbial reductases and has shown high enantioselectivity, which is crucial for creating specific drug enantiomers (Choi et al., 2010).

Reaction Studies

  • Studies on alkylaluminum compounds with cyclic ethers include the reaction with derivatives like 3,3-bis(chloromethyl), leading to various propanols, demonstrating the compound's reactivity and potential in organic synthesis (Miller, 1968).

Catalysis

  • In catalysis, the compound finds applications in hydrogenation reactions, such as in the hydrogenation of dimethyl malonate to 1,3-propanediol, showcasing its role in industrial chemical processes (Zheng et al., 2017).

Copolymerization

  • This chemical is also relevant in copolymerization processes. For example, it has been used in the copolymerization of propylene and certain monomers, contributing to the development of polymers with high thermooxidative stability (Wilén & Näsman, 1994).

Biochemical Applications

  • Its biochemical applications include its use in the biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, highlighting its role in producing optically pure intermediates for drug synthesis (Huang, 2015).

properties

IUPAC Name

3-[chloromethyl(dimethyl)silyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-9(2,6-7)5-3-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFRHWIVWJKUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477315
Record name 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-[(chloromethyl)dimethylsilyl]-

CAS RN

18171-24-9
Record name 1-Propanol, 3-[(chloromethyl)dimethylsilyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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